(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound “(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” features a 1,5-dimethylpyrazole core linked via a methanone group to a piperazine ring substituted with a 4-methylbenzo[d]thiazole moiety.
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-12-5-4-6-15-16(12)19-18(25-15)23-9-7-22(8-10-23)17(24)14-11-13(2)21(3)20-14/h4-6,11H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDLPXWIFHJPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NN(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into two primary components: a pyrazole moiety and a thiazole-substituted piperazine. This structural combination is significant because both pyrazole and thiazole derivatives are known for their diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, suggesting that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole rings have shown IC50 values in the low micromolar range against tumor cells, indicating potent activity . The presence of electron-donating groups, such as methyl substituents on the phenyl ring, enhances this activity .
Antimicrobial Properties
Thiazole and pyrazole derivatives have also been evaluated for their antimicrobial properties . Research indicates that certain thiazole-based compounds possess effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticonvulsant Activity
Some derivatives of thiazoles have been linked to anticonvulsant activity . For example, specific thiazole-integrated compounds have demonstrated efficacy in animal models of epilepsy, suggesting that modifications to the thiazole structure can enhance neuroprotective effects .
The biological activities of (1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone may be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole and thiazole derivatives act as enzyme inhibitors, targeting kinases or phosphodiesterases involved in cancer progression.
- Receptor Modulation : The compound may interact with various receptors (e.g., GABA receptors) to exert anticonvulsant effects.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, contributing to their anticancer and neuroprotective activities .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally similar to (1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone:
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Pyrazole Derivatives
4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one ()
- Core Structure : Shares the 1,5-dimethylpyrazole backbone with the target compound.
- Substituents: A benzylideneamino Schiff base at position 4 and a phenyl group at position 2.
- Key Differences : Lacks the piperazine-benzothiazole moiety, instead incorporating a planar aromatic Schiff base.
- Implications : The Schiff base may enhance crystallinity and photophysical properties, as evidenced by its single-crystal X-ray structure determination . Such derivatives are often explored for antimicrobial activity or as ligands in coordination chemistry.
(E)-1,5-Dimethyl-4-[3-(4-nitrobenzyloxy)benzylideneamino]-2-phenyl-1H-pyrazol-3(2H)-one ()
Thiazole-Containing Analogues
4-[[3-(2-Hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one ()
- Core Structure : 1,5-Dimethylpyrazole with a thiazole substituent.
- Substituents : Hydroxyethyl and 4-methylphenyl groups on the thiazole ring.
- Key Differences: The thiazole is directly conjugated to the pyrazole via an amino linkage, unlike the target compound’s piperazine-benzothiazole spacer.
- Implications : The hydroxyethyl group may improve solubility, making this compound suitable for aqueous drug formulations .
Piperazine-Linked Derivatives
While none of the evidence compounds directly replicate the target’s piperazine-benzothiazole motif, SHELX-based structural studies () highlight the importance of accurate conformational analysis for such flexible linkers. Piperazine rings are known to enhance bioavailability by improving solubility and membrane permeability, a feature critical for CNS-targeted drugs .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The benzothiazole group’s electron-rich nature contrasts with nitro-substituted analogues (), suggesting divergent reactivity in electrophilic substitution or redox reactions.
- Biological Relevance : Thiazole-containing compounds () and benzothiazoles (target compound) are both associated with kinase inhibition, but the latter’s extended aromatic system may enhance π-π stacking in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
